3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, substituted with various functional groups
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-5-4-6-19(13-17)15-27-16-23(25(28)20-8-10-21(30-3)11-9-20)26(29)22-14-18(2)7-12-24(22)27/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJICJHUQOGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)C)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzoyl chloride with 6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-methylbenzoyl)acetate: Similar in structure but with different functional groups and applications.
4-Methoxy-3-methylbenzaldehyde: Shares the methoxy and methyl substitutions but differs in the core structure.
3-(4-Methylphenyl)benzaldehyde: Another related compound with a different substitution pattern.
Uniqueness
3-(4-methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Methoxybenzoyl)-6-methyl-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure allows for various interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure
The molecular formula of this compound is and it features a quinoline core substituted with a methoxybenzoyl group and a methylphenyl group. The structural representation is crucial for understanding its reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 413.46 g/mol |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it has demonstrated cytotoxic effects against several cancer types, including breast and lung cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways, as well as inhibition of cell proliferation by interfering with the cell cycle.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit certain enzymes that are crucial in disease pathways. For instance, studies have suggested that it can inhibit topoisomerase enzymes, which play a key role in DNA replication and transcription. This inhibition could potentially lead to therapeutic effects in cancer treatment.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various quinoline derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Mechanisms
In a study published by Johnson et al. (2024), the anticancer effects were assessed using MTT assays on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. The study further elucidated the apoptosis pathway activation through flow cytometry analysis.
The biological activity of this compound primarily involves:
- Enzyme Interaction : Binding to target enzymes leading to inhibition.
- Cell Cycle Disruption : Inducing cell cycle arrest at various phases.
- Apoptosis Induction : Triggering programmed cell death through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
